molecular formula C15H17N3O4 B5141817 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one

3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one

Cat. No. B5141817
M. Wt: 303.31 g/mol
InChI Key: VQWQYFKQPDSZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, also known as NPEC, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. NPEC is a chromone derivative that has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research.

Mechanism of Action

The exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents the enzyme from being activated. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor and act as a partial agonist, which can modulate the activity of this receptor.
Biochemical and Physiological Effects:
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and differentiation, the modulation of neurotransmitter release, and the regulation of ion channel activity. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one in scientific research is its versatility, as it can modulate the activity of a variety of enzymes and receptors. However, one limitation is that the exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one. One area of interest is the development of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one analogs that have improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of the potential therapeutic applications of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoethylamine hydrobromide to form 4-{[2-(bromoethyl)amino]methyl}-2H-chromen-2-one. This intermediate is then reacted with pyrrolidine to form 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one.

Scientific Research Applications

3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been used in various scientific studies due to its ability to modulate the activity of a variety of enzymes and receptors. For example, 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)16-7-10-17-8-3-4-9-17/h1-2,5-6,16H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWQYFKQPDSZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one

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